YW1159

Übersicht

Beschreibung

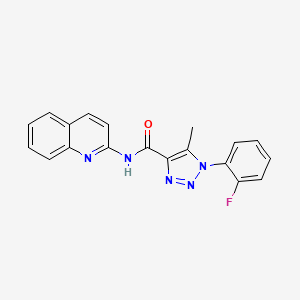

YW1159, formally known as 1-(2-fluorophenyl)-5-methyl-N-2-quinolinyl-1H-1,2,3-triazole-4-carboxamide, is a chemical compound that acts as an inhibitor of the Wnt signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration. The inhibition of Wnt signaling by this compound has significant implications in the treatment of diseases such as cancer and metabolic disorders .

Wissenschaftliche Forschungsanwendungen

YW1159 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Wnt-Signalweg und seine Hemmung zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Differenzierung und Migration.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs und Stoffwechselstörungen erforscht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe verwendet, die auf den Wnt-Signalweg abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung des Wnt-Signalwegs. Die Verbindung bindet an spezifische molekulare Zielstrukturen innerhalb des Signalwegs und verhindert die Aktivierung der nachgeschalteten Signalkomponenten. Diese Hemmung führt zu einer Abnahme der Zellproliferation und einer Zunahme der Zelldifferenzierung und Apoptose. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen β-Catenin und andere Schlüsselproteine in der Wnt-Signalkaskade .

Ähnliche Verbindungen:

XAV939: Ein weiterer Inhibitor des Wnt-Signalwegs, jedoch mit einem anderen Wirkmechanismus.

ICG-001: Zielt auf die Interaktion zwischen β-Catenin und CREB-bindenden Protein.

LGK974: Hemmt die Sekretion von Wnt-Proteinen durch die Zielsetzung von Porcupine, einem Enzym, das an der Reifung von Wnt-Proteinen beteiligt ist.

Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und Selektivität für den Wnt-Signalweg einzigartig. Es hat einen IC50-Wert von 1,2 Nanomolar in einem Reporterassay, was es zu einem der potentesten verfügbaren Inhibitoren macht. Darüber hinaus zeigt es eine minimale Cytotoxizität gegenüber HEK293-Zellen, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

The primary target of YW1159 is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, and is often dysregulated in various diseases, including cancer .

Mode of Action

This compound acts as an inhibitor of the Wnt signaling pathway . It binds to key components of the pathway, thereby preventing the transmission of signals that would normally promote cell growth and division. This results in the suppression of the pathway’s activity .

Biochemical Pathways

By inhibiting the Wnt signaling pathway, this compound affects a number of downstream biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis (programmed cell death), and cellular differentiation . The exact downstream effects can vary depending on the specific cell type and the context in which the compound is acting.

Pharmacokinetics

It is known that the compound is a crystalline solid with solubility in chloroform and dimethylformamide

Result of Action

The inhibition of the Wnt signaling pathway by this compound can lead to a variety of molecular and cellular effects. For instance, it can halt the proliferation of cells, induce apoptosis, and alter the differentiation state of cells . These effects can contribute to the compound’s potential therapeutic effects, such as its ability to inhibit tumor growth.

Biochemische Analyse

Biochemical Properties

YW1159 interacts with the Wnt signaling pathway, a complex network of proteins most well-known for their roles in embryogenesis and cancer . The compound acts as an inhibitor of this pathway, with an IC50 value of 1.2 nM in a reporter assay . This suggests that this compound has a high affinity for its target biomolecules within the Wnt signaling pathway.

Cellular Effects

In cellular contexts, this compound has been shown to influence cell function significantly. It is not cytotoxic to HEK293 cells following incubations of up to 24 hours, but cell viability is decreased in a concentration-dependent manner after 72 hours . This suggests that this compound may have time- and dose-dependent effects on cell viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Wnt signaling pathway. By acting as an inhibitor, this compound can prevent the normal functioning of this pathway, potentially leading to altered cell growth, differentiation, and migration

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. As mentioned, this compound is not cytotoxic to HEK293 cells up to 24 hours of incubation, but longer exposure times lead to decreased cell viability in a concentration-dependent manner . This suggests that this compound may have both immediate and long-term effects on cellular function.

Metabolic Pathways

Given its role as a Wnt signaling inhibitor, it is likely that this compound interacts with enzymes and cofactors within this pathway

Subcellular Localization

Given its role as a Wnt signaling inhibitor, it is likely that this compound localizes to areas of the cell where this pathway is active

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of YW1159 involves multiple steps, starting with the preparation of the triazole ring. The key steps include:

- Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

- Introduction of the fluorophenyl and quinolinyl groups through nucleophilic substitution reactions.

- Final coupling of the triazole derivative with a carboxamide group under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Optimization of reaction conditions to ensure high yield and purity.

- Use of industrial-grade reagents and solvents.

- Implementation of purification techniques such as recrystallization and chromatography to obtain the final product with a purity of ≥98% .

Analyse Chemischer Reaktionen

Reaktionstypen: YW1159 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinolinylderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Vergleich Mit ähnlichen Verbindungen

XAV939: Another inhibitor of the Wnt signaling pathway, but with a different mechanism of action.

ICG-001: Targets the interaction between β-catenin and CREB-binding protein.

LGK974: Inhibits the secretion of Wnt proteins by targeting porcupine, an enzyme involved in Wnt protein maturation.

Uniqueness of YW1159: this compound is unique due to its high potency and selectivity for the Wnt signaling pathway. It has an IC50 value of 1.2 nanomolar in a reporter assay, making it one of the most potent inhibitors available. Additionally, it exhibits minimal cytotoxicity to HEK293 cells, making it a valuable tool for research and potential therapeutic applications .

Biologische Aktivität

1-(2-Fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H14FN5O

- Molecular Weight : 345.35 g/mol

- IUPAC Name : 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

1-(2-Fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cancer cell proliferation and survival. The selectivity for PI3K alpha over other isoforms (beta, delta, gamma) suggests potential for targeted cancer therapies .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cytokine production and reducing inflammatory responses in cellular models .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide:

-

In Vitro Study on Cancer Cell Lines :

A study conducted by Shaikh et al. (2023) evaluated the efficacy of the compound against various human cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, supporting its potential use in cancer therapy . -

Animal Model Studies :

In vivo studies using murine models have shown that administration of the compound leads to tumor regression in xenograft models, further corroborating its antitumor properties. The study highlighted the importance of dosage and administration route for maximizing therapeutic effects while minimizing toxicity . -

Mechanistic Insights :

Research has provided insights into the molecular pathways affected by the compound, particularly its role in modulating the Akt signaling pathway, which is often dysregulated in cancer cells. This modulation appears to enhance sensitivity to other chemotherapeutic agents, suggesting a possible role as an adjunct therapy .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGUNLPOXKPCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.